azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-lambda5-phosphane
Description
Azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-lambda5-phosphane is a phosphorus(V) (λ⁵-phosphane) compound featuring two (1,2-13C2)ethoxy groups, a sulfanyl (-SH) group, and a sulfanylidene (S=) moiety, coordinated to a central phosphorus atom. The azane (NH₃) ligand completes the pentavalent phosphorus coordination. The isotopic labeling of the ethoxy groups ([1,2-13C2]) enables precise tracking in metabolic, synthetic, or environmental studies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses .
Properties
Molecular Formula |
C4H14NO2PS2 |
|---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O2PS2.H3N/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);1H3/i1+1,2+1,3+1,4+1; |
InChI Key |
HFRHTRKMBOQLLL-UJNKEPEOSA-N |
Isomeric SMILES |
[13CH3][13CH2]OP(=S)(O[13CH2][13CH3])S.N |
Canonical SMILES |
CCOP(=S)(OCC)S.N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-lambda5-phosphane involves the incorporation of stable isotopes into the molecular structure. The specific synthetic routes and reaction conditions are tailored to ensure the incorporation of the 13C isotopes at the desired positions. The compound is typically synthesized through a series of organic reactions involving ethoxy and sulfanyl groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes strict process parameter control and quality assurance measures to maintain the integrity of the stable isotopes. The compound is stored under inert atmosphere at low temperatures to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
Azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The ethoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of phosphorothioates and phosphorodithioates.
Scientific Research Applications
Azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-lambda5-phosphane has several scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Medicine: Used in the synthesis of cholinesterase inhibitors, which have potential therapeutic applications.
Industry: Employed as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.
Mechanism of Action
The mechanism of action of azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets through its ethoxy and sulfanyl groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and activation. The stable isotope labeling allows for precise tracking of the compound’s distribution and metabolism in biological systems.
Comparison with Similar Compounds
Structural Significance :
- Isotopic Labeling: The 13C-enriched ethoxy groups allow differentiation from non-labeled analogs in tracer studies, enhancing detection sensitivity in complex matrices.
- Synthesis : Preparation likely involves nucleophilic substitution or condensation reactions with 13C-labeled ethoxide precursors, similar to methods described for ethoxy-functionalized compounds in patent literature .
Comparison with Structurally or Functionally Similar Compounds
Isotopically Labeled Organofluorine Compounds
Perfluoroalkyl substances (PFAS) like sodium 1H,1H,2H,2H-perfluoro-1-[1,2-13C2]hexanesulfonate (M2-4:2 FTS) and perfluoro-n-[1,2-13C2]tetradecanoic acid (M2PFTeDA) utilize [1,2-13C2] labeling for environmental monitoring .
Key Insight : While both classes use 13C labeling, the target compound’s ethoxy groups and phosphorus-sulfur core differentiate its reactivity and analytical utility from PFAS, which are inert and persistent in ecosystems.
Non-Isotopic Phosphorus(V) Analogs
Compounds like diethoxy sulfanylphosphorane (without isotopic labels) share the phosphorus(V)-sulfur-ethoxy framework but lack tracer capabilities.
Ethoxylated Surfactants
Nonylphenol ethoxylates (e.g., 2-[2-(4-nonylphenoxy)ethoxy]ethanol) share ethoxy groups but lack phosphorus-sulfur motifs .
| Parameter | Target Compound | Nonylphenol Ethoxylates |
|---|---|---|
| Functional Groups | P=S, S-H, NH₃ | Polyethylene glycol, nonylphenol |
| Environmental Persistence | Likely moderate (S-P bonds hydrolyzable) | High (resistant to degradation) |
| Application | Research/industrial catalysis | Surfactants, detergents |
Key Insight : The target compound’s phosphorus-sulfur core may offer biodegradability advantages over persistent ethoxylated surfactants.
Q & A
Q. What methodological approaches are critical for synthesizing azane;di((1,2-13C₂)ethoxy)-sulfanyl-sulfanylidene-lambda⁵-phosphane with isotopic fidelity?
Synthesis requires precise isotopic labeling of the ethoxy groups using [1,2-13C₂] precursors. Key steps include:
- Inert atmosphere handling : To prevent isotopic exchange or degradation, reactions should be conducted under nitrogen/argon .
- Purification : Column chromatography or recrystallization ensures removal of unlabeled byproducts .
- Characterization : ¹³C NMR confirms isotopic incorporation at positions 1 and 2 of the ethoxy groups, while high-resolution mass spectrometry (HRMS) validates molecular integrity .
Q. How can researchers verify isotopic purity in 13C₂-labeled ethoxy groups?
Q. What are the stability considerations for sulfanyl-sulfanylidene-lambda⁵-phosphane derivatives during storage?
- Avoid prolonged storage; degradation may alter isotopic distribution or redox properties .
- Store in anhydrous, dark conditions at -20°C to minimize hydrolysis of sulfanyl groups .
Advanced Research Questions
Q. How do 13C₂-labeled ethoxy groups impact reaction kinetics in sulfanyl-sulfanylidene-lambda⁵-phosphane-mediated catalysis?
- Isotopic tracer studies : Use [1,2-13C₂] labeling to track ethoxy group participation in catalytic cycles via ¹³C NMR or MS. For example, monitor isotopic scrambling in intermediates to infer bond cleavage/reformation mechanisms .
- Kinetic isotope effects (KIE) : Compare reaction rates between labeled and unlabeled compounds to identify rate-determining steps involving ethoxy groups .
Q. What strategies resolve contradictions in isotopic distribution data during multi-step syntheses?
- Fragment-specific analysis : Isolate intermediates and analyze isotopic patterns in specific fragments (e.g., ethoxy vs. sulfanyl regions) using HRMS or 2D NMR .
- Pathway modeling : Apply metabolic flux analysis principles (used in glucose studies) to map isotopic redistribution across synthetic steps .
Q. How do sulfanyl and sulfanylidene groups influence the compound’s electronic structure and reactivity?
- Computational modeling : Density functional theory (DFT) simulations reveal charge distribution differences between sulfanyl (S–H) and sulfanylidene (S=) groups, affecting nucleophilic attack sites .
- Experimental validation : Cyclic voltammetry quantifies redox potentials, showing sulfanylidene’s higher oxidative stability compared to sulfanyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
